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molecular formula C12H19NO B8655856 N-(2',6'-dimethylphenyl)-1-methoxymethylethylamine

N-(2',6'-dimethylphenyl)-1-methoxymethylethylamine

Cat. No. B8655856
M. Wt: 193.28 g/mol
InChI Key: QYJCGOLBBQDWFE-UHFFFAOYSA-N
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Patent
US04019894

Procedure details

Manufacture of the starting material: A solution of 484 g (4 mole) of 2,6-xylidine and 490 g (2 mole) of p-toluenesulphonic acid-(1-methoxyprop-2-yl)-ester in 1000 ml of toluene is refluxed for 25 hours. The reaction mixture is cooled, then made alkaline and diluted with ether. The organic phase is repeatedly washed with water and dried with magnesium sulphate. Evaporation of the solvent and subsequent distillation of the residue yields the desired N-(1-methoxyprop-2-yl)-2,6-xylidine with a boiling point of 70°-72° C/0.4 Torr.
Quantity
484 g
Type
reactant
Reaction Step One
Quantity
490 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:9])=[CH:4][CH:5]=[CH:6][C:7]=1[CH3:8].[CH3:10][O:11][CH2:12][CH:13](OS(C1C=CC(C)=CC=1)(=O)=O)[CH3:14]>C1(C)C=CC=CC=1.CCOCC>[CH3:10][O:11][CH2:12][CH:13]([NH:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:9])[CH3:14]

Inputs

Step One
Name
Quantity
484 g
Type
reactant
Smiles
NC=1C(=CC=CC1C)C
Name
Quantity
490 g
Type
reactant
Smiles
COCC(C)OS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
WASH
Type
WASH
Details
The organic phase is repeatedly washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and subsequent distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
COCC(C)NC=1C(=CC=CC1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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